molecular formula C12H11ClN2O3S2 B2858066 (E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide CAS No. 7435-76-9

(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide

Cat. No.: B2858066
CAS No.: 7435-76-9
M. Wt: 330.8
InChI Key: BZRKWCUOVDGIPG-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide is a complex organic compound that features a thiazolidine ring, a chlorobenzene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.

    Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom in the chlorobenzene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Epoxides: and from oxidation reactions.

    Hydroxyl derivatives: from reduction reactions.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used to investigate enzyme inhibition and protein binding interactions.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Binding: It can form complexes with proteins, altering their function and activity.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
  • (E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-bromobenzenesulfonamide
  • (E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-methylbenzenesulfonamide

Uniqueness

(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorobenzene moiety, which imparts distinct chemical properties and biological activities compared to its analogs with different substituents on the benzene ring.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(NE)-4-chloro-N-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c1-2-7-15-11(16)8-19-12(15)14-20(17,18)10-5-3-9(13)4-6-10/h2-6H,1,7-8H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRKWCUOVDGIPG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.